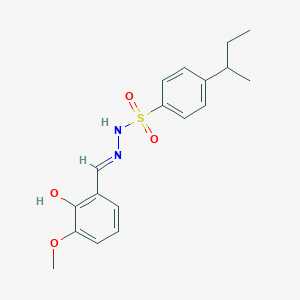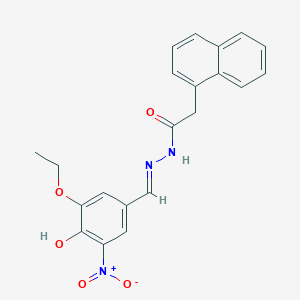
2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile, also known as ACC, is a chemical compound that has generated significant interest in the scientific community due to its potential applications in drug discovery. ACC belongs to the class of chromene derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of 2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins and play a crucial role in cancer cell invasion and metastasis. 2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a key signaling pathway involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile has been found to exert a range of biochemical and physiological effects. In vitro studies have shown that 2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the secretion of pro-inflammatory cytokines. In vivo studies have demonstrated that 2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile can inhibit tumor growth and metastasis in mouse models of breast and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile in lab experiments is its high potency and selectivity against cancer cells. 2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile has been found to exhibit IC50 values in the low micromolar range against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of using 2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of 2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile in vivo. Another area of research is the identification of the molecular targets and signaling pathways involved in 2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile's anti-cancer and anti-inflammatory effects, which could lead to the development of more potent and selective 2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile analogs. Additionally, further studies are needed to evaluate the safety and toxicity of 2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile in vivo, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile involves the reaction of 2-hydroxy-3-methylbenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid to yield the intermediate 2-amino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile. This intermediate is then treated with hydrochloric acid and sodium nitrite to obtain the final product, 2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile.
Applications De Recherche Scientifique
2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in drug discovery. It has been found to exhibit significant anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile has also been shown to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the development of new drugs to treat inflammatory diseases and viral infections.
Propriétés
IUPAC Name |
2-amino-6-chloro-7-hydroxy-4-(2-methylphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-9-4-2-3-5-10(9)16-11-6-13(18)14(21)7-15(11)22-17(20)12(16)8-19/h2-7,16,21H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXHCTVSXJTEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=CC(=C(C=C3OC(=C2C#N)N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6033677.png)
![methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6033682.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6033696.png)
![5-(2,4-dichlorophenyl)-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6033699.png)
![4,4'-methylenebis[6-(2-phenylethyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a][1,3,5]triazine]](/img/structure/B6033704.png)
![2-(2-chloro-4-fluorophenyl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6033707.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B6033715.png)

![methyl 2-[({2-[2-(2-chloro-4-fluorophenoxy)propanoyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6033728.png)

![1-(1-cyclohexen-1-ylacetyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6033749.png)


![N-(2-methoxy-5-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6033781.png)